2,6-Difluoro-3-methylpyridine
Overview
Description
2,6-Difluoro-3-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2,6-difluoro-3-methylpyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in a compound can often enhance its bioavailability, as fluorine atoms can increase the metabolic stability and improve the pharmacokinetic profile of the compound .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in a compound can often enhance its environmental stability, as fluorine atoms can increase the metabolic stability and improve the pharmacokinetic profile of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-methylpyridine typically involves the fluorination of 3-methylpyridine. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic fluorination. This process can utilize catalysts like cobalt trifluoride or silver fluoride to achieve high yields and purity. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2,6-difluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 2,6-difluoro-3-methylpiperidine.
Scientific Research Applications
2,6-Difluoro-3-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique characteristics due to the presence of fluorine.
Medicine: Explored for its potential in developing pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, where its fluorinated structure can enhance the efficacy and stability of pesticides and herbicides.
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the methyl group at the 3rd position, resulting in different reactivity and applications.
3,5-Difluoro-2-methylpyridine:
2,6-Dichloro-3-methylpyridine: Chlorine atoms instead of fluorine, which affects the compound’s electronic properties and reactivity.
Uniqueness: 2,6-Difluoro-3-methylpyridine is unique due to the specific positioning of fluorine and methyl groups, which imparts distinct electronic and steric effects. These properties make it particularly valuable in applications requiring precise control over molecular interactions and stability.
Properties
IUPAC Name |
2,6-difluoro-3-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUTTINODXDJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307016 | |
Record name | 2,6-Difluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-96-6 | |
Record name | 2,6-Difluoro-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58584-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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